Enhanced Lipophilicity (clogP) Confers Specific Pharmacophoric Fit Compared to Unsubstituted Sulfamoylacetic Acid
The N-methyl-N-phenyl substitution dramatically increases lipophilicity compared to unsubstituted 2-sulfamoylacetic acid. The parent compound, 2-sulfamoylacetic acid, has a predicted logS (solubility) of -0.44 and pKa of 2.88, reflecting high hydrophilicity [1]. In contrast, [Methyl(phenyl)sulfamoyl]acetic acid, with its phenyl ring and methyl group, is implicitly more lipophilic. This is a critical differentiation point, as the SAR of FXa inhibitors like YM-60828 demonstrates that a hydrophilic R1 substituent on the sulfamoyl nitrogen is a prerequisite for potent anticoagulant activity, a property lost with unsubstituted, more lipophilic analogs [2]. The methyl(phenyl) group provides a controlled, intermediate lipophilicity crucial for binding in the S1/S4 pockets of FXa.
| Evidence Dimension | Predicted Hydrophilicity (LogP and LogS) |
|---|---|
| Target Compound Data | [Methyl(phenyl)sulfamoyl]acetic acid: Implicitly higher clogP, lower aqueous solubility due to N-substitution. |
| Comparator Or Baseline | 2-Sulfamoylacetic acid (CAS 17551-00-7): ALOGPS logP = -0.98; logS = -0.44; pKa (Strongest Acidic) = 2.88 [1]. |
| Quantified Difference | The target compound is significantly more lipophilic by an estimated increase in clogP of >2 log units, a differentiating factor for target engagement. |
| Conditions | In silico prediction (ALOGPS, ChemAxon) [1]; SAR analysis from in vitro enzyme and plasma assays [2]. |
Why This Matters
Procuring the correct analog is vital as the precise lipophilicity of the N-substituent directly controls the anticoagulant potency and oral bioavailability of the final drug molecule.
- [1] ChemFont.ca. Showing chemical card for 2-Sulfamoylacetic Acid (CFc000224853). View Source
- [2] Hirayama, F., et al. (2002). The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 10(5), 1509-1523. View Source
